[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group, an oxoethyl group, and a dioxoanthracene carboxylate moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The cyanocyclohexyl group can be synthesized through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a cyanogen halide under controlled conditions. The oxoethyl group is introduced via an acylation reaction, using an appropriate acylating agent such as an acid chloride or anhydride. Finally, the dioxoanthracene carboxylate moiety is incorporated through a condensation reaction with the previously synthesized intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of additional oxo groups or the cleavage of certain bonds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of oxo groups to hydroxyl groups or the reduction of the cyanocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as polymers or dyes, due to its structural properties.
Mechanism of Action
The mechanism by which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-2-carboxylate: A structural isomer with a different position of the carboxylate group.
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-3-carboxylate: Another isomer with the carboxylate group at a different position.
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-4-carboxylate: Similar to the previous compounds but with the carboxylate group at the fourth position.
Uniqueness
The uniqueness of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate lies in its specific arrangement of functional groups, which can influence its reactivity, stability, and interactions with other molecules. This distinct structure may confer unique properties that make it particularly valuable for certain applications, such as selective enzyme inhibition or specific binding to biological targets.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c25-14-24(11-4-1-5-12-24)26-19(27)13-31-23(30)18-10-6-9-17-20(18)22(29)16-8-3-2-7-15(16)21(17)28/h2-3,6-10H,1,4-5,11-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQKRNIBTPYQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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